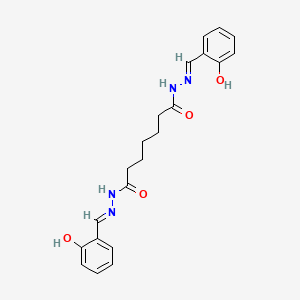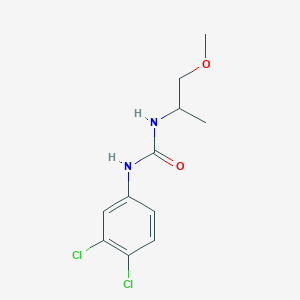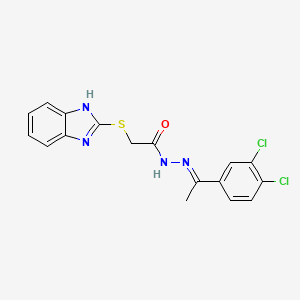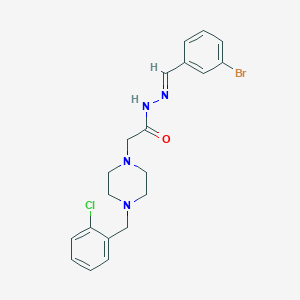
Thibenzazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thibenzazoline is a chemical compound with the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol . It is known for its applications in various fields, including medicine and industry. The compound is characterized by its unique structure, which includes a benzimidazole ring fused with a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thibenzazoline can be synthesized through various methods. One common method involves the reaction of benzimidazole with thiazole derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving benzimidazole and thiazole derivatives. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Thibenzazoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used as oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted this compound compounds .
Applications De Recherche Scientifique
Thibenzazoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The precise mechanism of action of thibenzazoline is not fully understood. it is believed to inhibit specific enzymes and pathways in target organisms. For example, this compound may inhibit the enzyme fumarate reductase, which is essential for the survival of certain parasites . Additionally, it may interfere with microtubule formation, preventing cell division and growth .
Comparaison Avec Des Composés Similaires
Thiabendazole: A benzimidazole derivative used as an antifungal and antiparasitic agent.
Oxfendazole: Another benzimidazole derivative with similar applications in veterinary medicine.
Benzothiazole: A compound with a similar structure, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness of Thibenzazoline: this compound is unique due to its specific combination of a benzimidazole ring and a thiazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
6028-35-9 |
|---|---|
Formule moléculaire |
C9H10N2O2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
1,3-bis(hydroxymethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2O2S/c12-5-10-7-3-1-2-4-8(7)11(6-13)9(10)14/h1-4,12-13H,5-6H2 |
Clé InChI |
GQXDJKKLSSXFMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)N2CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11979910.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11979919.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979945.png)

![2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate](/img/structure/B11979954.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979959.png)

![3-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11979965.png)


![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11979986.png)

